molecular formula C22H32N4O5 B13448255 (3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide

(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide

Cat. No.: B13448255
M. Wt: 432.5 g/mol
InChI Key: IKQYGRVETUYSMN-RTBURBONSA-N
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Description

(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group, an amino group, and a cyclohexyl group, among others. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzoyl group, followed by the introduction of the amino and cyclohexyl groups. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. Techniques such as chromatography and crystallization are often employed to purify the final product. The scalability of the synthesis process is essential for producing sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may occur, where one functional group is replaced by another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and the presence of catalysts are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide is studied for its reactivity and potential as a building block for synthesizing more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with enzymes and proteins, providing insights into its potential as a biochemical tool or therapeutic agent.

Medicine

In medicine, researchers explore its potential as a drug candidate, examining its efficacy and safety in treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoyl and cyclohexyl derivatives, which may share some structural features and reactivity patterns.

Uniqueness

What sets (3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H32N4O5

Molecular Weight

432.5 g/mol

IUPAC Name

(3R,4R)-3-[[4-(2-amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexyl-4-hydroxyazepane-1-carboxamide

InChI

InChI=1S/C22H32N4O5/c23-20(28)14-31-17-10-8-15(9-11-17)21(29)25-18-13-26(12-4-7-19(18)27)22(30)24-16-5-2-1-3-6-16/h8-11,16,18-19,27H,1-7,12-14H2,(H2,23,28)(H,24,30)(H,25,29)/t18-,19-/m1/s1

InChI Key

IKQYGRVETUYSMN-RTBURBONSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)N2CCC[C@H]([C@@H](C2)NC(=O)C3=CC=C(C=C3)OCC(=O)N)O

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCC(C(C2)NC(=O)C3=CC=C(C=C3)OCC(=O)N)O

Origin of Product

United States

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